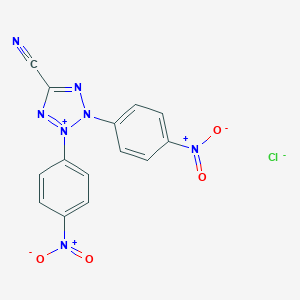

5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride

Vue d'ensemble

Description

5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability.

Méthodes De Préparation

The preparation of 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride typically involves a series of synthetic routes. These routes often include the nitration of precursor compounds followed by cyclization reactions to form the tetrazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHClN

- Molecular Weight : 312.777 g/mol

- CAS Number : 176255-37-1

The compound features a tetrazolium ring, which is crucial for its reactivity and interaction with biological systems. Its chemical structure allows it to act as a redox-sensitive dye, making it useful in various assays.

Biochemical Assays

CNPT is widely used in biochemical assays due to its ability to indicate metabolic activity. The compound can be reduced by living cells to form a colored product, which can be quantified spectrophotometrically. This property makes it an excellent tool for:

- Cell Viability Assays : It is employed to assess the viability of cells in culture by measuring the metabolic activity of living cells.

- Enzyme Activity Studies : CNPT can be utilized to study enzyme kinetics by monitoring the conversion of the compound in the presence of specific substrates.

Microbial Activity Detection

The compound serves as a fluorescent probe for detecting microbial activity. It can be used to visualize actively respiring bacteria, which is essential in microbiological studies. Research by Rodriguez et al. (1992) demonstrated that CNPT could directly visualize respiring bacteria, providing insights into microbial communities and their metabolic states .

Industrial Applications

In addition to its research applications, CNPT finds utility in industrial contexts:

- Dye Production : Due to its vibrant color upon reduction, CNPT can be incorporated into dye formulations.

- Pigment Synthesis : It is also used in synthesizing pigments that require stable redox-active components.

Case Study 1: Cell Viability Assessment

A study conducted on cancer cell lines utilized CNPT to evaluate cell viability post-treatment with various anticancer agents. The results indicated a clear correlation between the concentration of the drug and the reduction of CNPT, showcasing its effectiveness as a viability indicator .

Case Study 2: Microbial Community Analysis

In an environmental microbiology study, CNPT was employed to assess the metabolic activity of microbial communities in soil samples. The findings revealed significant variations in microbial activity across different soil types, emphasizing the compound's role in ecological studies .

Mécanisme D'action

The mechanism of action of 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, affecting their function and activity. The pathways involved in its action depend on the specific application and the target molecules.

Comparaison Avec Des Composés Similaires

5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride can be compared with other similar compounds, such as:

5-Cyano-2,3-bis(3-cyanophenyl)-2H-tetrazolium chloride: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for a wide range of applications.

Activité Biologique

5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazolium chloride, commonly referred to as CTC, is a tetrazolium salt that has gained attention in various biological and biochemical applications. Its primary use is as a redox indicator in viability assays, where it serves to assess cellular metabolic activity. This article delves into the biological activity of CTC, exploring its mechanisms of action, applications in research, and comparative analysis with other tetrazolium salts.

The biological activity of CTC is primarily based on its ability to be reduced by cellular enzymes involved in respiration. When metabolically active cells are exposed to CTC, they reduce it to form a colored formazan product. This process can be summarized as follows:

- Cellular Uptake : CTC enters living cells through passive diffusion.

- Reduction : The compound is reduced by dehydrogenases and other enzymes in the electron transport chain, typically involving nicotinamide adenine dinucleotide (NADH) or NADPH as coenzymes.

- Formazan Formation : The reduction leads to the formation of a red fluorescent formazan product, which can be quantified using fluorescence microscopy or spectrophotometry.

This mechanism allows researchers to infer cellular viability based on the intensity of the color produced.

Applications in Research

CTC is widely used in various fields of biological research, including:

- Cell Viability Assays : CTC is employed to distinguish between live and dead cells by measuring metabolic activity.

- Microbial Activity Assessment : In environmental microbiology, CTC can be used to evaluate the metabolic activity of microbial communities in soil and water samples.

- Histochemistry : The compound aids in studying cellular respiration and metabolic processes within tissues.

Case Studies

-

Antitumor Activity Assessment :

A study demonstrated that certain fungal metabolites showed significant antitumor effects when tested on HepG2 (human liver cancer) and CCF-STTG1 (human astrocytoma) cell lines using CTC assays. The metabolites reduced cell viability by approximately 30-60% at specific concentrations, indicating potential therapeutic applications against cancer . -

Microbial Viability Testing :

In a study assessing the viability of Fusarium semitectum, CTC was utilized alongside traditional culturing methods. Results indicated that higher concentrations of CTC correlated with reduced visualization of fungal biomass, highlighting its effectiveness in viability assessment . -

Toxicity Studies :

Research has shown that while CTC is effective in measuring metabolic activity, it can also exhibit toxicity towards certain bacterial isolates at concentrations typically used for viability assays. This raises considerations for interpreting results accurately when using tetrazolium salts in microbial studies .

Comparative Analysis with Other Tetrazolium Salts

CTC is often compared with other tetrazolium compounds such as MTT (3-(4,5-dimethylthiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) due to their similar applications but differing properties:

| Property | This compound (CTC) | MTT |

|---|---|---|

| Reduction Product | Red fluorescent formazan | Purple formazan |

| Solubility | Water-insoluble | Water-soluble |

| Detection Method | Fluorescence microscopy | Colorimetric absorbance |

| Sensitivity | High sensitivity for respiratory activity | Widely used but less sensitive |

| Toxicity | Can be toxic to some bacterial strains | Generally non-toxic |

Propriétés

IUPAC Name |

2,3-bis(4-nitrophenyl)tetrazol-2-ium-5-carbonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N7O4.ClH/c15-9-14-16-18(10-1-5-12(6-2-10)20(22)23)19(17-14)11-3-7-13(8-4-11)21(24)25;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBNTBJRTCXHNW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C#N)[N+](=O)[O-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570994 | |

| Record name | 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176255-37-1 | |

| Record name | 5-Cyano-2,3-bis(4-nitrophenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.